molecular formula C14H11N3O4S B4304860 5-[(3-Methyl-4-nitrophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole

5-[(3-Methyl-4-nitrophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B4304860
M. Wt: 317.32 g/mol
InChI Key: FPIBWGIJMHSLFP-UHFFFAOYSA-N
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Description

5-[(3-Methyl-4-nitrophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Methyl-4-nitrophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves the reaction of 3-methyl-4-nitrophenol with 2-thiophenecarboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using alternative solvents, and employing continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Methyl-4-nitrophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy and thienyl groups can participate in electrophilic aromatic substitution reactions.

    Cyclization: The oxadiazole ring can be further functionalized through cyclization reactions with other heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Reducing agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride (NaBH4).

    Electrophiles: Halogens, nitro compounds, and sulfonyl chlorides.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while electrophilic substitution can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-[(3-Methyl-4-nitrophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-[(3-Methyl-4-nitrophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-nitrophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole
  • 5-[(3-methylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole
  • 5-[(3-methyl-4-nitrophenoxy)methyl]-3-(2-furyl)-1,2,4-oxadiazole

Uniqueness

5-[(3-Methyl-4-nitrophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole is unique due to the presence of both the nitro and thienyl groups, which confer distinct electronic and steric properties

Properties

IUPAC Name

5-[(3-methyl-4-nitrophenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c1-9-7-10(4-5-11(9)17(18)19)20-8-13-15-14(16-21-13)12-3-2-6-22-12/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIBWGIJMHSLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=NC(=NO2)C3=CC=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(3-Methyl-4-nitrophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole
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5-[(3-Methyl-4-nitrophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole
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